4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
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Description
4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO2S and its molecular weight is 293.78. The purity is usually 95%.
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Biological Activity
4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with potential biological activity. Its molecular formula is C12H16FNO2S⋅HCl and it has a molecular weight of approximately 293.79 g/mol. This compound has garnered interest due to its structural features, which may confer specific pharmacological properties.
The compound features a thiane ring, which is a sulfur-containing heterocycle, and a fluorophenyl group that may influence its interaction with biological targets. The presence of the amino group suggests potential for interactions with various biomolecules, including proteins and nucleic acids.
Table 1: Summary of Biological Activities
Activity | Details |
---|---|
Antimicrobial | Limited data suggests potential antimicrobial properties against bacteria. |
Anticancer | Preliminary studies indicate possible cytotoxic effects on cancer cell lines. |
Transport Inhibition | May affect equilibrative nucleoside transporters (ENTs), impacting nucleoside uptake. |
Antimicrobial Activity
A study exploring the antimicrobial properties of structurally similar compounds indicated that modifications in the thiane ring can enhance activity against mycobacteria. While direct studies on this specific compound are scarce, related compounds have shown promise in inhibiting bacterial growth, suggesting that this compound may share similar properties .
Cytotoxic Effects
In vitro experiments conducted on various cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity. For instance, research on related thiane derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Further studies are needed to establish the specific effects of this compound.
Inhibition of Nucleoside Transporters
Recent investigations into the structure-activity relationships of thiane derivatives have highlighted their potential as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters play critical roles in nucleotide metabolism and cellular signaling, making them attractive targets for drug development. The compound's structural features suggest it may inhibit ENT function, thus affecting cellular nucleoside levels .
Toxicological Profile
While detailed toxicological data specific to this compound is lacking, safety data sheets indicate that it is not classified under major hazardous categories . However, further toxicological assessments are necessary to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZGOLCOJKAOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.